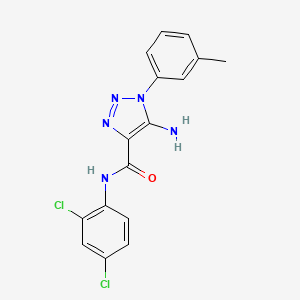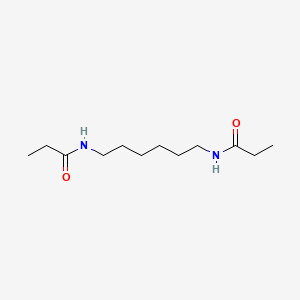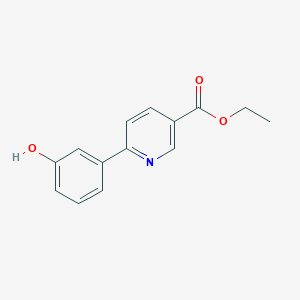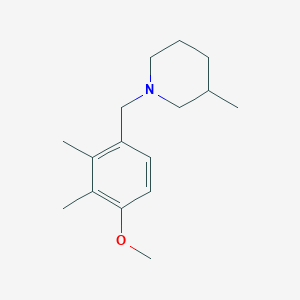![molecular formula C12H19ClN2O2 B5211865 (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)
(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine, also known as AEEA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. AEEA is a versatile compound that has been used in the synthesis of various materials, including polymers, surfactants, and coatings. Additionally, AEEA has been found to exhibit biological activity, making it an attractive candidate for use in the development of pharmaceuticals and other biomedical applications. In
Wirkmechanismus
The mechanism of action of (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine is not fully understood, but it is believed to be related to its ability to interact with cellular membranes. (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been shown to disrupt the structure of cellular membranes, leading to cell death in cancer cells. Additionally, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been found to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects
(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been shown to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo experiments.
However, there are also limitations to the use of (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine in lab experiments. (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, the mechanism of action of (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine is not fully understood, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the study of (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine. In materials science, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine can be used as a building block for the synthesis of new polymers and surfactants with unique properties. In biomedical research, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine can be further studied for its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine can be further elucidated to better understand its effects on cellular membranes and pro-inflammatory cytokine production.
Synthesemethoden
(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine can be synthesized through a multi-step process that involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine to form (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine. The synthesis of (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine can be optimized by controlling the reaction conditions, including temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been extensively studied for its potential applications in various scientific fields. In materials science, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been used as a building block for the synthesis of various polymers and surfactants. (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has also been used as a cross-linking agent in the preparation of coatings and adhesives.
In biomedical research, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has shown promise as a potential therapeutic agent for the treatment of various diseases. (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N'-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c13-11-3-1-2-4-12(11)17-10-9-16-8-7-15-6-5-14/h1-4,15H,5-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZKXZPAPCQFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCNCCN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)


![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)
![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)

![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)
![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5211892.png)